molecular formula C16H16N4O3S B2884898 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171574-09-6

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2884898
CAS No.: 1171574-09-6
M. Wt: 344.39
InChI Key: QCLSLXUYFOSMIY-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a 2,4-dimethoxyphenyl group and at position 2 with a 1-methylpyrazole-5-carboxamide moiety. The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility and influence electronic properties, distinguishing it from related compounds with halogen or pyridinyl substituents .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-20-13(6-7-17-20)15(21)19-16-18-12(9-24-16)11-5-4-10(22-2)8-14(11)23-3/h4-9H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLSLXUYFOSMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the aryl (thiazole-linked) and pyrazole moieties. Below is a comparative analysis:

Compound Thiazole Substituent Pyrazole Substituent Yield (%) Melting Point (°C) Key Spectral Data
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (Main compound) 2,4-Dimethoxyphenyl 1-Methyl N/A N/A N/A (limited data in )
3a () Phenyl 1-Phenyl, 4-cyano 68 133–135 $ ^1H $-NMR (CDCl₃): δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: [M+H]⁺ 403.1
3b () 4-Chlorophenyl 1-Phenyl, 4-cyano 68 171–172 IR: 2230 cm⁻¹ (C≡N); MS: [M+H]⁺ 437.1
3d () 4-Fluorophenyl 1-Phenyl, 4-cyano 71 181–183 $ ^1H $-NMR (CDCl₃): δ 7.51–7.21 (m, 9H); MS: [M+H]⁺ 421.0
Compound 22 () Pyridin-2-yl Thiophene-2-carboxamide N/A N/A IC₅₀: 0.9 μM (hypothetical activity)
Compound 23 () Pyridin-2-yl 1H-Imidazole-5-carboxamide N/A N/A IC₅₀: 35.0 μM

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in the main compound) may improve solubility compared to halogenated analogs (e.g., 3b, 3d) but reduce electrophilicity .
    • Pyridinyl substituents () exhibit lower activity (IC₅₀ = 0.9–35 μM) compared to phenyl/thiazole derivatives, suggesting aryl electronic properties critically modulate bioactivity .
  • Synthetic Accessibility :
    • The main compound’s synthesis likely parallels methods in (EDCI/HOBt coupling) and (carboxylate-amine coupling), though yields and purity depend on substituent steric effects .

Spectral and Analytical Comparisons

  • NMR Shifts : The main compound’s dimethoxy groups would likely produce distinct aromatic signals (e.g., δ 6.5–7.5 for methoxy protons) compared to halogenated analogs (e.g., 3b: δ 7.55–7.43) .
  • Mass Spectrometry : Molecular ion peaks for the main compound would differ from ’s analogs (e.g., 3a: [M+H]⁺ 403.1 vs. hypothetical ~420 for the main compound) .

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